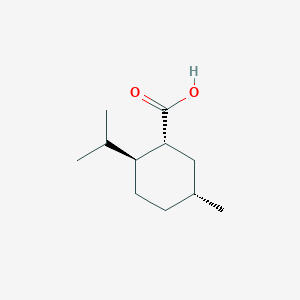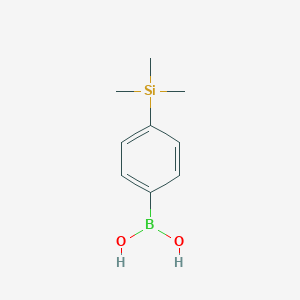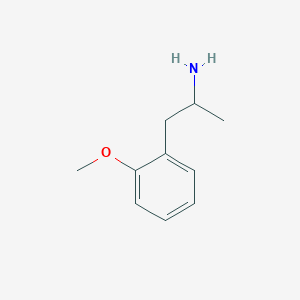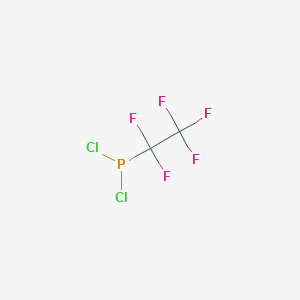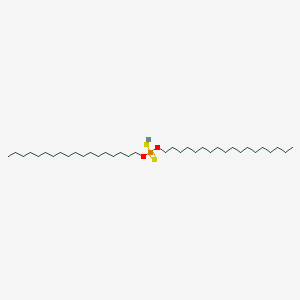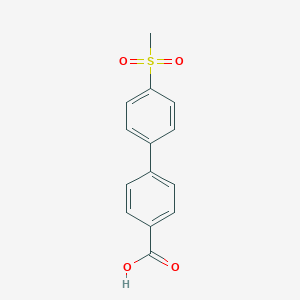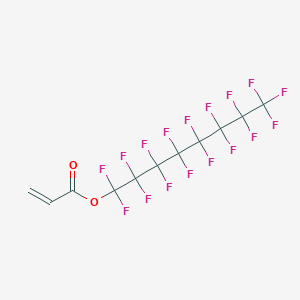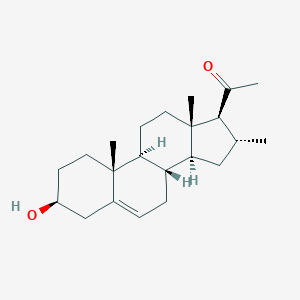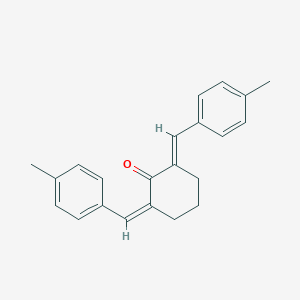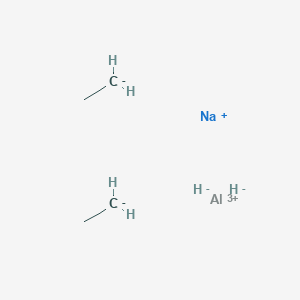![molecular formula C18H12S B095850 2-Phenylnaphtho[2,1-b]thiophene CAS No. 16587-38-5](/img/structure/B95850.png)
2-Phenylnaphtho[2,1-b]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylnaphtho[2,1-b]thiophene (PNT) is a heterocyclic compound that has gained significant attention in scientific research due to its unique structural features and potential biological activities. PNT is a polycyclic aromatic compound that contains a thiophene ring fused with naphthalene and phenyl rings. This compound has been synthesized using various methods and has shown promising results in different scientific fields.
作用机制
The mechanism of action of 2-Phenylnaphtho[2,1-b]thiophene is not fully understood, but several studies have suggested that it may act by inducing apoptosis, inhibiting cell proliferation, and modulating the immune response. 2-Phenylnaphtho[2,1-b]thiophene has been shown to upregulate the expression of pro-apoptotic genes and downregulate the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells. Additionally, 2-Phenylnaphtho[2,1-b]thiophene has been reported to inhibit the activity of several enzymes involved in cell proliferation, such as topoisomerase IIα and β. Furthermore, 2-Phenylnaphtho[2,1-b]thiophene has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
生化和生理效应
2-Phenylnaphtho[2,1-b]thiophene has been reported to have several biochemical and physiological effects. Studies have shown that 2-Phenylnaphtho[2,1-b]thiophene can modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis. Moreover, 2-Phenylnaphtho[2,1-b]thiophene has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by downregulating the expression of vascular endothelial growth factor (VEGF). Additionally, 2-Phenylnaphtho[2,1-b]thiophene has been reported to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
2-Phenylnaphtho[2,1-b]thiophene has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. Moreover, 2-Phenylnaphtho[2,1-b]thiophene has been shown to exhibit potent biological activities at low concentrations, making it a promising compound for further research. However, 2-Phenylnaphtho[2,1-b]thiophene has some limitations, including its poor solubility in water, which may limit its use in certain experiments.
未来方向
Several future directions can be explored in the field of 2-Phenylnaphtho[2,1-b]thiophene research. Firstly, more studies are needed to elucidate the mechanism of action of 2-Phenylnaphtho[2,1-b]thiophene and its potential targets. Secondly, further investigations are required to explore the potential of 2-Phenylnaphtho[2,1-b]thiophene as a therapeutic agent for various diseases, including cancer and inflammation. Moreover, the development of novel 2-Phenylnaphtho[2,1-b]thiophene derivatives with improved solubility and potency may enhance their potential as therapeutic agents. Finally, more studies are needed to evaluate the safety and toxicity of 2-Phenylnaphtho[2,1-b]thiophene in vivo to determine its potential for clinical use.
Conclusion:
In conclusion, 2-Phenylnaphtho[2,1-b]thiophene is a promising compound for scientific research due to its unique structural features and potential biological activities. 2-Phenylnaphtho[2,1-b]thiophene has been synthesized using various methods and has shown promising results in different scientific fields. Further studies are needed to elucidate the mechanism of action of 2-Phenylnaphtho[2,1-b]thiophene and its potential as a therapeutic agent for various diseases. The development of novel 2-Phenylnaphtho[2,1-b]thiophene derivatives may enhance their potential as therapeutic agents.
合成方法
Several methods have been reported for the synthesis of 2-Phenylnaphtho[2,1-b]thiophene, including Suzuki-Miyaura coupling, Stille coupling, and Sonogashira coupling. Among these, the Suzuki-Miyaura coupling method is the most commonly used method for the synthesis of 2-Phenylnaphtho[2,1-b]thiophene. This method involves the reaction of 2-bromo-1-naphthalene with phenylboronic acid in the presence of a palladium catalyst and a base to yield 2-Phenylnaphtho[2,1-b]thiophene.
科学研究应用
2-Phenylnaphtho[2,1-b]thiophene has been extensively studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Several studies have reported the cytotoxic effects of 2-Phenylnaphtho[2,1-b]thiophene against various cancer cell lines, including breast, lung, and colon cancer. 2-Phenylnaphtho[2,1-b]thiophene has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-Phenylnaphtho[2,1-b]thiophene has exhibited potent antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
CAS 编号 |
16587-38-5 |
|---|---|
产品名称 |
2-Phenylnaphtho[2,1-b]thiophene |
分子式 |
C18H12S |
分子量 |
260.4 g/mol |
IUPAC 名称 |
2-phenylbenzo[e][1]benzothiole |
InChI |
InChI=1S/C18H12S/c1-2-7-14(8-3-1)18-12-16-15-9-5-4-6-13(15)10-11-17(16)19-18/h1-12H |
InChI 键 |
YLUMLRQXHHZHLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C=CC4=CC=CC=C43 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C=CC4=CC=CC=C43 |
同义词 |
2-Phenylnaphtho[2,1-b]thiophene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



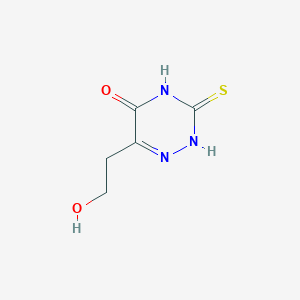
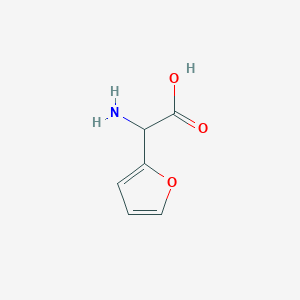
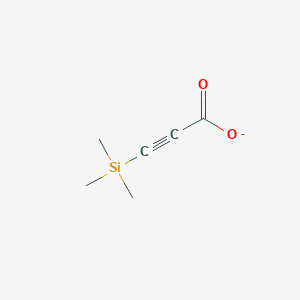
![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)
